molecular formula C13H18ClN3 B2536673 2-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride CAS No. 1353989-83-9

2-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride

Cat. No. B2536673
CAS RN: 1353989-83-9
M. Wt: 251.76
InChI Key: FQUMRNMWQBANMJ-UHFFFAOYSA-N
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Description

“2-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride” is a chemical compound with the molecular formula C13H18ClN3 . It has an average mass of 251.755 Da and a monoisotopic mass of 251.118927 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 13 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms . The exact structure would need to be determined through methods such as NMR or X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 251.76 g/mol . More detailed properties such as melting point, boiling point, and density would need to be determined experimentally .

Mechanism of Action

The mechanism of action of “2-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride” is not specified in the available resources. Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in drug design .

Safety and Hazards

The safety and hazards associated with “2-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride” are not specified in the available resources. It’s recommended to handle this compound with care and use appropriate safety measures .

properties

IUPAC Name

2-[(piperidin-3-ylamino)methyl]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.ClH/c14-8-11-4-1-2-5-12(11)9-16-13-6-3-7-15-10-13;/h1-2,4-5,13,15-16H,3,6-7,9-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUMRNMWQBANMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NCC2=CC=CC=C2C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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